N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups into the benzoxadiazole ring.
Amination: Substitution of hydrogen atoms with amine groups.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro groups.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazoles with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The nitro groups could play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-(trifluoromethyl)phenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
- N-(4-nitrophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
Uniqueness
N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE is unique due to the specific arrangement of nitro groups and the presence of a methyl group on the nitrogen atom. This structure may confer distinct chemical and physical properties, making it suitable for specialized applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C13H8N6O7 |
---|---|
Molecular Weight |
360.24 g/mol |
IUPAC Name |
N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C13H8N6O7/c1-16(7-2-4-8(5-3-7)17(20)21)13-10(19(24)25)6-9(18(22)23)11-12(13)15-26-14-11/h2-6H,1H3 |
InChI Key |
FTDVODVPTIRNGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.